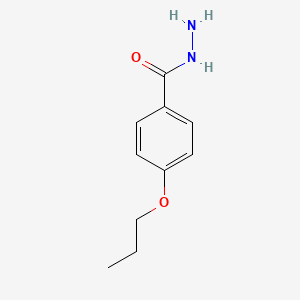

4-Propoxybenzohydrazide

Overview

Description

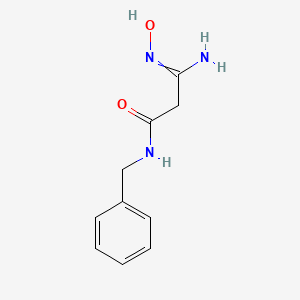

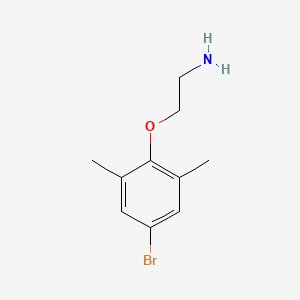

4-Propoxybenzohydrazide is a chemical compound with the CAS Number: 64328-60-5 . It has a molecular weight of 194.23 .

Molecular Structure Analysis

The molecular structure of 4-Propoxybenzohydrazide can be represented by the Inchi Code: 1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) .Scientific Research Applications

Urease Inhibition

4-Propoxybenzohydrazide derivatives have been synthesized and evaluated for their urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a crucial step in the nitrogen cycle. Inhibitors of this enzyme have potential applications in treating diseases related to the urease enzyme, such as urinary tract infections, hepatic encephalopathy, and gastric ulcers caused by Helicobacter pylori .

Antioxidant Activity

Compounds derived from 4-Propoxybenzohydrazide have been studied for their antioxidant properties. Antioxidants are vital in protecting cells from damage caused by free radicals. These compounds could be used in developing new therapeutic agents for diseases where oxidative stress plays a key role, such as cancer, atherosclerosis, and neurodegenerative disorders .

Antidepressant Properties

Research indicates that 4-Propoxybenzohydrazide derivatives can exhibit antidepressant effects. This application is significant in the field of psychopharmacology, where these compounds could contribute to the development of new antidepressant drugs .

Antimalarial Activity

The antimalarial potential of 4-Propoxybenzohydrazide derivatives is another area of interest. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes. Developing new antimalarial agents is crucial due to the increasing resistance to existing drugs .

Anti-inflammatory Effects

4-Propoxybenzohydrazide derivatives have been explored for their anti-inflammatory activity. Inflammation is a biological response to harmful stimuli, and chronic inflammation is associated with various diseases, including arthritis, asthma, and heart disease. These derivatives could lead to new anti-inflammatory medications .

Antimicrobial Properties

Lastly, the antimicrobial activity of 4-Propoxybenzohydrazide derivatives has been a subject of study. These compounds could help combat bacterial, viral, or fungal infections, addressing the growing concern of antibiotic resistance .

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, suggesting that 4-propoxybenzohydrazide may have similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Propoxybenzohydrazide. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity. Specific studies on how these environmental factors influence 4-propoxybenzohydrazide’s action are currently lacking .

properties

IUPAC Name |

4-propoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVPMYHIZEJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366264 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxybenzohydrazide | |

CAS RN |

64328-60-5 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)